4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone
Overview
Description
The description of a compound typically includes its systematic name, often derived from IUPAC nomenclature, and its structural formula which represents the arrangement of atoms.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, reaction conditions, and the overall yield.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that connect them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound, the conditions under which it reacts, the products of its reactions, and the mechanisms of these reactions.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Polymer Applications
Poly(arylene ether nitrile)s Bearing Phthalazinone Moiety : A study highlighted the synthesis of phthalazinone-based poly(arylene ether nitrile)s (PPEN-DCs) with terminal cyano groups. These oligomers showcased controlled molecular weights, improved solubility, and glass transition temperatures. The materials were thermally crosslinked to produce insoluble products, exhibiting excellent thermal stability and minimal water absorption. These characteristics make them suitable as matrix resins for high-performance polymeric applications (Yu et al., 2010).
Aromatic Poly(aryl amide)s with Chlorine Substituted Phthalazinone Moieties : Another research developed chlorine-substituted phthalazinone-containing aromatic diacid and poly(aryl amide)s through a direct polycondensation method. These polymers were amorphous, highly soluble in various organic solvents, and could be processed into transparent, tough films. The polymers demonstrated high thermal stability, with glass-transition temperatures ranging between 291-332 ℃ (Peng, 2005).
Poly(aryl ether sulfone)s Containing Phthalazinone Moiety : A study on the synthesis of poly(aryl ether sulfone)s incorporating the phthalazinone moiety reported that these polymers exhibited high glass transition temperatures and excellent thermooxidative properties. The addition of phthalazinone improved mechanical properties and rheological behavior, indicating potential for tailored high-performance materials (Meng et al., 1998).
Sulfonated Polybenzimidazoles for Proton Exchange Membrane : Sulfonated 4-phenyl phthalazinone-based polybenzimidazoles were synthesized for use as proton exchange membranes. These materials showed excellent solubility, thermal stability, and mechanical properties, along with low water uptake and methanol permeability. High conductivity values were also reported, suggesting their effectiveness in fuel cell applications (Liu et al., 2014).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, and precautions that need to be taken while handling it.
Future Directions
This involves a discussion of potential future research directions, such as new synthetic routes, potential applications, and further studies to better understand the compound’s properties and reactivity.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For less-studied compounds, some of this information may not be available. For a specific compound, it’s always a good idea to consult scientific literature or databases for the most accurate and up-to-date information.
properties
IUPAC Name |
4-(4-chlorophenyl)-2-phenylphthalazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O/c21-15-12-10-14(11-13-15)19-17-8-4-5-9-18(17)20(24)23(22-19)16-6-2-1-3-7-16/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXBJEHARAXYIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384493 | |
Record name | 4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone | |
CAS RN |
57709-77-0 | |
Record name | 4-(4-chlorophenyl)-2-phenyl-1(2H)-phthalazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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